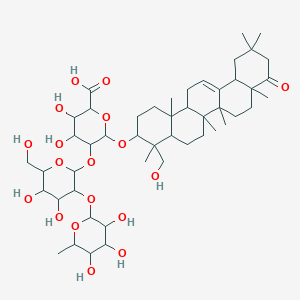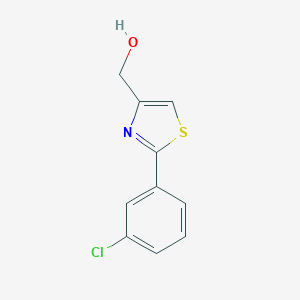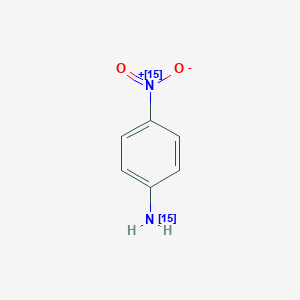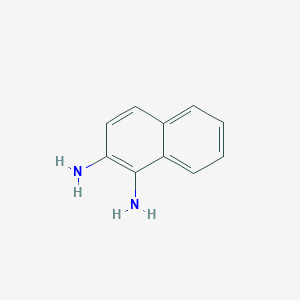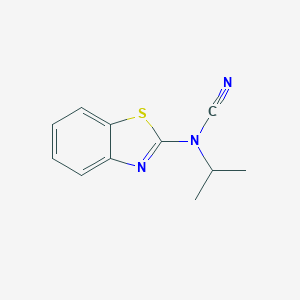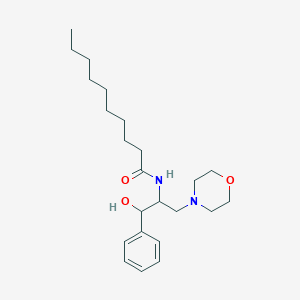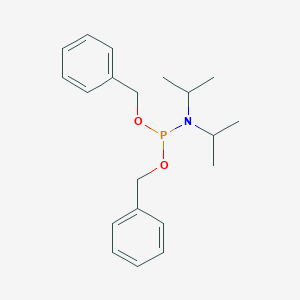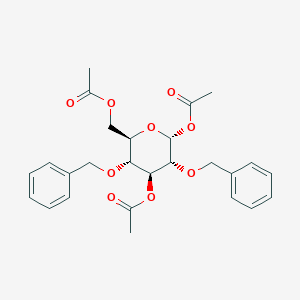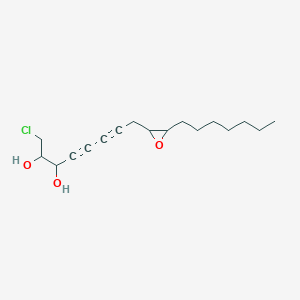
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol, also known as compound 1, is a synthetic compound that has gained attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Molecular Structures
- 1,8-Di(quinol-2-yl)octa-1,7-diyne and 1,8-di(phenanthren-9-yl)octa-1,7-diyne were synthesized using methods that can be applicable to similar compounds like 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol. Microwave irradiation enhances the rate of these reactions. The photophysical properties and molecular structures were studied using single-crystal X-ray diffraction, highlighting the utility of these methods in analyzing similar diynes (Otero et al., 2015).
Depolymerization and Synthesis of Epoxy-functionalized Oligomers
- Alkenolysis of epoxidized cis-1,4-polybutadiene was performed using a catalyst, resulting in various depolymerization products, including 2,3-di[3-heptenyl]-oxirane, which is structurally similar to 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol. This showcases the potential of similar compounds in the synthesis of epoxy-functionalized oligomers and organic compounds (Thanki et al., 2004).
Catalytic Conversion and Molecular Interaction
- Studies involving catalytic conversions and molecular interactions of compounds with similar structures to 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol reveal insights into the reactivity and potential applications of these compounds in synthetic chemistry (Goodyear et al., 2002).
Solvolysis and Reaction Kinetics
- The solvolysis and reaction kinetics of related small ring compounds provide a foundation for understanding the reactivity and potential applications of 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol in various chemical reactions (Tsuji et al., 1967).
properties
CAS RN |
114687-51-3 |
|---|---|
Product Name |
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol |
Molecular Formula |
C17H25ClO3 |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
1-chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol |
InChI |
InChI=1S/C17H25ClO3/c1-2-3-4-5-8-11-16-17(21-16)12-9-6-7-10-14(19)15(20)13-18/h14-17,19-20H,2-5,8,11-13H2,1H3 |
InChI Key |
BPRJTLAULHNDLP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O |
Canonical SMILES |
CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O |
Other CAS RN |
114687-51-3 |
synonyms |
1-chloro-9,10-epoxy-4,6-heptadecadiyne-2,3-diol CEHD |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



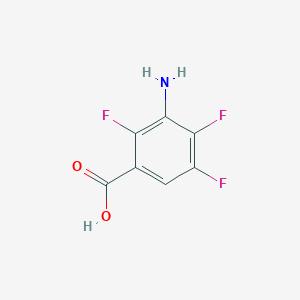
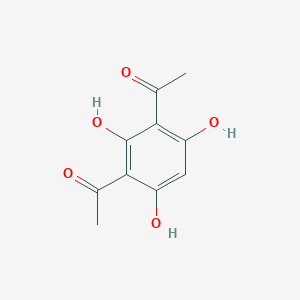
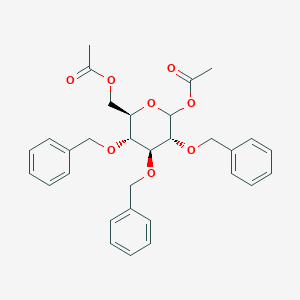
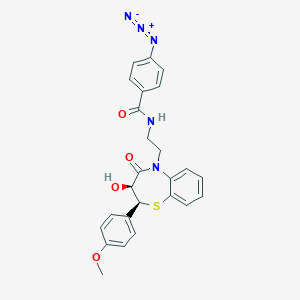
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
